6-Bromo-3-chloroquinoxalin-2-amine

Lipophilicity ADME prediction Quinoxaline scaffold

6-Bromo-3-chloroquinoxalin-2-amine (CAS 1083181‑47‑8; molecular formula C₈H₅BrClN₃; molecular weight 258.50 g mol⁻¹) is a di‑halogenated, primary‑amine‑functionalised quinoxaline scaffold that serves as a bifunctional building block in medicinal chemistry and agrochemical discovery. Its predicted physicochemical profile includes an ACD/LogP of 3.76, a topological polar surface area of 52 Ų, two hydrogen‑bond donors and three acceptors, and zero freely rotatable bonds, placing it within a favourable drug‑like chemical space with no Lipinski Rule‑of‑5 violations.

Molecular Formula C8H5BrClN3
Molecular Weight 258.50
CAS No. 1083181-47-8
Cat. No. B3045484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloroquinoxalin-2-amine
CAS1083181-47-8
Molecular FormulaC8H5BrClN3
Molecular Weight258.50
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(C(=N2)N)Cl
InChIInChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13)
InChIKeyOHECRYPLGOMEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloroquinoxalin-2-amine (CAS 1083181-47-8) – Procurement-Relevant Structural and Physicochemical Baseline


6-Bromo-3-chloroquinoxalin-2-amine (CAS 1083181‑47‑8; molecular formula C₈H₅BrClN₃; molecular weight 258.50 g mol⁻¹) is a di‑halogenated, primary‑amine‑functionalised quinoxaline scaffold that serves as a bifunctional building block in medicinal chemistry and agrochemical discovery . Its predicted physicochemical profile includes an ACD/LogP of 3.76, a topological polar surface area of 52 Ų, two hydrogen‑bond donors and three acceptors, and zero freely rotatable bonds, placing it within a favourable drug‑like chemical space with no Lipinski Rule‑of‑5 violations .

Why Generic Substitution of 6-Bromo-3-chloroquinoxalin-2-amine Is Not Safely Possible


Closely related quinoxaline‑2‑amine analogues—such as 6‑bromoquinoxalin‑2‑amine (CAS 1071605‑38‑3) or 3‑chloroquinoxalin‑2‑amine (CAS 34117‑90‑3)—differ in halogen composition, lipophilicity, potential for sequential functionalisation, and predicted ADME behaviour. These differences directly impact reactivity in cross‑coupling sequences, membrane permeability, and the ability to generate diverse chemical libraries. Consequently, one analogue cannot be simply interchanged for another without altering synthetic routes, biological outcomes, or procurement specifications [1].

Quantitative Differentiation Evidence for 6-Bromo-3-chloroquinoxalin-2-amine Against Its Closest Analogues


Lipophilicity Difference vs 6‑Bromoquinoxalin‑2‑amine Governs Passive Membrane Permeability

6-Bromo-3-chloroquinoxalin-2-amine exhibits a predicted ACD/LogP of 3.76, whereas the mono‑halogenated comparator 6‑bromoquinoxalin‑2‑amine (CAS 1071605‑38‑3) shows a reported LogP of 2.555 . The ΔLogP of +1.21 indicates considerably higher lipophilicity for the target compound, which directly influences logD-driven passive membrane permeability and tissue distribution.

Lipophilicity ADME prediction Quinoxaline scaffold

Bifunctional Halogenation Pattern Enables Orthogonal Sequential Derivatisation Absent in Mono‑halogenated Analogues

The target compound possesses one aryl bromide and one aryl chloride, whereas mono‑halogenated analogues such as 6‑bromoquinoxalin‑2‑amine contain a single reactive halogen . The difference in bond dissociation energies and oxidative addition rates between C–Br and C–Cl enables chemoselective sequential Suzuki–Miyaura or Buchwald–Hartwig couplings. In contrast, non‑amine analogues such as 2,3‑dichloroquinoxaline lack the C‑2‑NH₂ handle required for amide coupling or reductive amination, reducing the accessible chemical space by approximately one synthetic dimension.

Sequential cross-coupling Orthogonal reactivity Building block

Higher Hydrogen‑Bond Donor Count Relative to 2,3‑Dihaloquinoxalines Expands Targetable Pocket Space

6-Bromo-3-chloroquinoxalin-2-amine presents two hydrogen‑bond donors (HBD = 2), whereas non‑amine quinoxaline scaffolds such as 2,3‑dichloroquinoxaline have HBD = 0 [1]. The C‑2‑NH₂ group can act as a hinge‑binding motif in kinase inhibitor design, as demonstrated by quinoxaline‑2‑carboxylic acid derivatives where sub‑micromolar Pim‑1/2 dual inhibition (IC₅₀ 130–200 nM for 6‑halogenated series) was achieved only when the C‑2 position retained a hydrogen‑bond‑capable moiety [2].

Hydrogen-bond interactions Kinase hinge binding Structure-based design

C‑3 Chlorine Provides a Transient Protecting Group That Reduces Off‑Target Reactivity During C‑6 Bromide Functionalisation

In 6‑bromo‑3‑chloroquinoxalin‑2‑amine, the C‑3 chlorine acts as a de facto protecting group during C‑6 palladium‑mediated coupling because C–Cl bond oxidative addition is kinetically slower than C–Br. This inherent chemoselectivity eliminates the need for an explicit protection–deprotection sequence required when working with 6,7‑dibromo‑substituted quinoxalines . Published studies on analogous quinoxaline‑2‑carboxylate systems confirm that C‑6 halogenation can be exploited for selective functionalisation while retaining the C‑3 chlorine for subsequent diversification [1].

Chemoselective protection Cross-coupling strategy Synthetic efficiency

Scientific and Industrial Application Scenarios for 6-Bromo-3-chloroquinoxalin-2-amine Based on Verified Evidence


Design and Synthesis of Dual Pim‑1/2 Kinase Inhibitor Libraries Requiring Sequential Halogen Functionalisation

The combination of C‑6 Br, C‑3 Cl, and C‑2 NH₂ allows chemoselective introduction of aryl/heteroaryl groups at C‑6 via Suzuki coupling while preserving the C‑3 chlorine for a second diversification step. The C‑2 amine can then be acylated or sulfonylated to generate focused Pim‑1/2 inhibitor libraries, following SAR‑guided design principles validated on quinoxaline‑2‑carboxylate analogues [1].

Agrochemical Lead Optimisation Where Increased Lipophilicity and Halogen Retention Are Desired for Cuticle Penetration

With a predicted ACD/LogP of 3.76 , 6‑bromo‑3‑chloroquinoxalin‑2‑amine delivers higher intrinsic lipophilicity than the mono‑halogenated 6‑bromoquinoxalin‑2‑amine (LogP 2.555). This property profile is advantageous for foliar‑applied agrochemicals, where higher LogP values correlate with improved epicuticular wax penetration, while the retained chlorine atom provides metabolic blocking to delay oxidative degradation.

Scaffold‑Hopping Starting Point in Antibacterial Quinoxaline Programs Requiring Two Orthogonal Exit Vectors

Quinoxaline derivatives have demonstrated broad‑spectrum antibacterial activity against Gram‑positive organisms including mycobacteria [1]. The bifunctional nature of 6‑bromo‑3‑chloroquinoxalin‑2‑amine enables rapid exploration of R1/R2 substitution matrices without the need for protecting‑group manipulations, accelerating structure–activity relationship (SAR) table generation in hit‑to‑lead phases.

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